Lauric Acid Exhibits 8‑Fold Lower MIC Against Staphylococcus aureus Compared to Capric Acid
In a direct head‑to‑head broth microdilution assay against Staphylococcus aureus (ATCC 25923), lauric acid (C12:0) displayed an MIC of 0.5 mM, whereas capric acid (C10:0) showed an MIC of 4 mM, and myristic acid (C14:0) showed an MIC of 2 mM [1]. The 8‑fold lower MIC relative to capric acid and 4‑fold lower relative to myristic acid establishes lauric acid as the most potent among C10–C14 saturated fatty acids under identical conditions.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | 0.5 mM |
| Comparator Or Baseline | Capric acid (C10:0): 4 mM; Myristic acid (C14:0): 2 mM |
| Quantified Difference | 8‑fold lower than capric acid; 4‑fold lower than myristic acid |
| Conditions | Broth microdilution, S. aureus ATCC 25923, 37 °C, 24 h |
Why This Matters
For formulators selecting a fatty acid as a preservative or antibacterial active, lauric acid achieves efficacy at 0.125–0.25% (w/v) vs. 1% for capric acid, reducing active ingredient cost and potential irritation.
- [1] Bergsson, G., Arnfinnsson, J., Steingrímsson, Ó., & Thormar, H. (2001). Killing of Gram-positive cocci by fatty acids and monoglycerins. APMIS, 109(10), 670-678. View Source
